![molecular formula C10H20O B080331 (E)-3-Decenol CAS No. 10339-60-3](/img/structure/B80331.png)
(E)-3-Decenol
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Overview
Description
(E)-3-Decenol is an organic compound belonging to the family of alkenols. It is characterized by a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the third carbon atom. This compound is known for its pleasant odor and is often used in the fragrance industry. Its molecular formula is C10H20O, and it is a colorless liquid at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-3-Decenol can be synthesized through various methods, including the reduction of (E)-3-decenal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of (E)-3-decenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Decenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (E)-3-decenal using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: Further reduction of this compound can yield decane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in pyridine.
Major Products Formed:
Oxidation: (E)-3-Decenal.
Reduction: Decane.
Substitution: (E)-3-Decenyl chloride.
Scientific Research Applications
(E)-3-Decenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential as a pheromone in certain insect species, making it useful in entomological research.
Medicine: Research is ongoing to explore its potential antimicrobial properties.
Industry: It is widely used in the fragrance industry due to its pleasant odor.
Mechanism of Action
(E)-3-Decenol can be compared with other similar compounds such as (E)-2-Decenol and (E)-4-Decenol. While all these compounds share the decenol backbone, their unique structural differences, such as the position of the double bond and hydroxyl group, result in distinct chemical and physical properties. For instance, (E)-2-Decenol has the double bond between the second and third carbon atoms, while (E)-4-Decenol has it between the fourth and fifth carbon atoms. These differences can affect their reactivity and applications.
Comparison with Similar Compounds
- (E)-2-Decenol
- (E)-4-Decenol
- (E)-3-Nonenol
Properties
CAS No. |
10339-60-3 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
dec-3-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3 |
InChI Key |
MTIJDFJGPCJFKE-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCO |
Isomeric SMILES |
CCCCCC/C=C/CCO |
Canonical SMILES |
CCCCCCC=CCCO |
69093-74-9 10339-60-3 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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